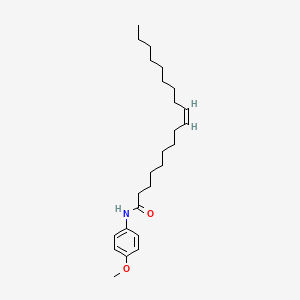

N-(4-methoxyphenyl)oleamide

Description

Properties

Molecular Formula |

C25H41NO2 |

|---|---|

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(Z)-N-(4-methoxyphenyl)octadec-9-enamide |

InChI |

InChI=1S/C25H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-23-19-21-24(28-2)22-20-23/h10-11,19-22H,3-9,12-18H2,1-2H3,(H,26,27)/b11-10- |

InChI Key |

GVVBDSXGTXGHEV-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N 4 Methoxyphenyl Oleamide and Analogues

Established Synthetic Pathways for N-(4-methoxyphenyl)oleamide

The creation of N-(4-methoxyphenyl)oleamide is most commonly achieved through a two-step process that begins with the esterification of oleic acid, followed by an amidation reaction with p-anisidine (B42471). This approach is favored for its efficiency and the ability to produce a high-purity product.

Esterification and Amidation Reactions

The synthesis of N-(4-methoxyphenyl)oleamide typically begins with the esterification of oleic acid to form an intermediate, most commonly methyl oleate (B1233923). upb.ro This reaction involves treating oleic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. upb.ro This initial step converts the carboxylic acid into a more reactive ester, facilitating the subsequent amidation.

The second and final step is the amidation of the ester intermediate with p-anisidine (4-methoxyaniline). In this nucleophilic acyl substitution reaction, the amino group of p-anisidine attacks the carbonyl carbon of the ester, leading to the formation of the amide bond and the release of the alcohol. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst. upb.rorsc.org

Alternatively, direct amidation methods can be employed, where oleic acid is directly coupled with p-anisidine using a coupling agent. unit.no These agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

It is important to note that the reaction between a carboxylic acid and an amine to form an amide is a condensation reaction, involving the removal of a water molecule. libretexts.org This process is reversible, and reaction conditions are often optimized to drive the equilibrium towards the formation of the amide product. libretexts.org

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the synthesis of N-(4-methoxyphenyl)oleamide.

For the initial esterification of oleic acid, acid catalysts such as p-toluenesulfonic acid are commonly used. upb.ro Another method involves converting oleic acid to its potassium salt with potassium bicarbonate, followed by reaction with methyl iodide. upb.ro

In the subsequent amidation of methyl oleate with p-anisidine, a basic catalyst such as sodium methoxide (B1231860) in methanol is frequently employed. upb.robch.robch.ro The reaction is often conducted under reflux for several hours to ensure completion. upb.ro

Direct amidation methods often utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govbath.ac.uk Another effective coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the oleic acid to form an oleyl-imidazolide intermediate. unit.nobch.ro This intermediate then readily reacts with the amine.

More recently, copper-catalyzed methods have been developed for amide synthesis. bath.ac.uk For instance, a system using copper(II) acetate, bipyridine (bpy), and imidazole (B134444) has been reported for the synthesis of related amides. rsc.org

The table below summarizes various catalyst systems and reaction conditions used in the synthesis of N-(4-methoxyphenyl)oleamide and related amides.

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

| Sodium methoxide | Methyl oleate, 2-(4-methoxyphenyl)ethylamine | Methanol | Reflux, 8 hours | 68% | upb.ro |

| p-Toluenesulfonic acid (for esterification) | Oleic acid, Methanol | - | - | - | upb.ro |

| KHCO3, Methyl iodide (for esterification) | Oleic acid | THF-HMPT | Stirring, 24 hours | 92% (for methyl oleate) | upb.ro |

| DCC, DMAP | Oleic acid, 4-methoxybenzylamine | - | - | 88% | nih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Oleic acid, 1-naphthylamine (B1663977) | Dichloromethane | Room temperature | 77% | bch.ro |

| Cu(OAc)2, bpy, imidazole | α-imidazol-1-yl ketone, p-anisidine | Toluene | 80 °C, 5 hours | up to 84% | rsc.org |

Purification Techniques for N-(4-methoxyphenyl)oleamide

Following the synthesis, purification of N-(4-methoxyphenyl)oleamide is essential to remove unreacted starting materials, catalysts, and byproducts. A common method involves a series of extraction and washing steps. For instance, the reaction mixture can be diluted with water and extracted with an organic solvent like dichloromethane. upb.ro The organic layer is then washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by drying and concentration. upb.ro

Column chromatography is a widely used technique for obtaining high-purity N-(4-methoxyphenyl)oleamide. upb.roevitachem.com The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, such as a mixture of extraction gasoline and ethyl acetate. upb.ro The fractions containing the pure product are collected and the solvent is evaporated.

Recrystallization is another effective purification method. The crude product can be dissolved in a suitable solvent, such as hexane, and allowed to cool, leading to the formation of pure crystals. upb.ro

Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and the purity of the fractions collected during column chromatography. upb.ro

Synthesis of N-(4-methoxyphenyl)oleamide Analogues and Derivatives

The synthesis of analogues and derivatives of N-(4-methoxyphenyl)oleamide allows for the exploration of how structural modifications impact the compound's properties. These modifications can be made to either the oleoyl (B10858665) fatty acid chain or the phenyl amine portion of the molecule.

Modifications of the Oleoyl Moiety

Modifications to the oleoyl portion of N-(4-methoxyphenyl)oleamide can introduce different functionalities and alter the lipophilicity of the molecule. While the provided search results primarily focus on modifications to the amine moiety, the synthesis of various fatty acid amides suggests that similar strategies could be applied to create N-(4-methoxyphenyl) amides with different fatty acid backbones.

For example, other long-chain unsaturated or saturated fatty acids could be used as starting materials in place of oleic acid. The synthesis of N-(4-methoxybenzyl)undec-10-enamide and (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide demonstrates the feasibility of incorporating different fatty acid chains. nih.gov These syntheses also utilize DCC and DMAP as catalysts, indicating a versatile method for coupling various fatty acids with the amine moiety. nih.gov

The introduction of functional groups, such as a hydroxyl group on the fatty acid chain, has been shown to be possible. nih.gov This opens up possibilities for creating a diverse range of analogues with potentially different biological activities.

Modifications of the Phenyl Amine Moiety

A wide array of analogues has been synthesized by modifying the phenyl amine part of N-(4-methoxyphenyl)oleamide. These modifications involve using different primary and secondary amines in the amidation reaction.

Several studies report the synthesis of oleamide (B13806) analogues by reacting oleic acid or its derivatives with various amines. For instance, analogues have been created using:

Phenethylamines and related structures: N-[2-(4-methoxyphenyl)ethyl]oleamide, N-(2-phenylethyl)oleamide, and N-[2-(4-hydroxyphenyl)ethyl]oleamide have been synthesized. bch.robch.ro

Amino alcohols: N-[2-(3-phenyl)-1-propanol]oleamide has been synthesized from L-phenylalaninol. bch.ro

Aromatic and cyclic amines: 1-Naphthyl oleamide and cyclohexyl oleamide have been prepared. bch.robch.ro

Amines with additional functional groups: Analogues have been synthesized using adamantylamine, 4-N-methyl-1-aminopiperazine, 2-N,N-dimethylamino-ethylamine, and 3-N,N-diethylamino-propylamine. bch.ro

Benzylamine derivatives: N-(4-methoxybenzyl)oleamide has been synthesized. nih.gov

The synthesis of these analogues often employs the same fundamental reactions as for N-(4-methoxyphenyl)oleamide, such as amidation of methyl oleate catalyzed by sodium methoxide or direct amidation of oleic acid using coupling agents like 1,1'-carbonyldiimidazole. bch.robch.robch.ro

The following table provides examples of synthesized analogues with modifications to the amine moiety.

| Analogue Name | Amine Used | Synthetic Method | Reference |

| N-[2-(4-methoxyphenyl)ethyl]oleamide | 4-Methoxyphenethylamine | Amidation of methyl oleate | bch.ro |

| N-[2-(3-phenyl)-1-propanol]oleamide | L-Phenylalaninol | Amidation of methyl oleate | bch.ro |

| N-(2-phenylethyl)oleamide | Phenethylamine (B48288) | Amidation of methyl oleate | bch.robch.ro |

| 1-Naphthyl oleamide | 1-Naphthylamine | Activation of oleic acid with carbonyldiimidazole | bch.robch.ro |

| Cyclohexyl oleamide | Cyclohexylamine (B46788) | Activation of oleic acid with carbonyldiimidazole | bch.robch.ro |

| N-(4-methylpiperazin-1-yl)oleamide | 4-N-methyl-1-aminopiperazine | Activation of oleic acid with carbonyldiimidazole | bch.ro |

| N-(4-methoxybenzyl)oleamide | 4-Methoxybenzylamine | DCC/DMAP coupling | nih.gov |

Novel Synthetic Routes for Related Compounds

The synthesis of N-(4-methoxyphenyl)oleamide and its analogues has been approached through various methodologies, aiming for efficiency, selectivity, and the generation of diverse chemical libraries for biological screening. Research has explored both classical and more novel techniques, including the use of activating agents, enzymatic catalysis, and multi-step sequences to introduce structural diversity.

One established method for synthesizing oleamide analogues involves the amidation of methyl oleate. For instance, N-[2-(4-methoxyphenyl)ethyl]oleamide was synthesized by the amidation of methyl oleate with 2-(4-methoxyphenyl)ethylamine, a reaction catalyzed by sodium methoxide. bch.robch.ro This approach has also been successfully applied to produce other analogues, such as those incorporating phenylalaninol or phenethylamine moieties. bch.ro

A widely used and effective strategy for forming the amide bond is the activation of oleic acid with 1,1'-carbonyldiimidazole (CDI). This reagent converts the carboxylic acid into a more reactive acylimidazolide intermediate, which then readily reacts with an amine. This method has been employed for the synthesis of various oleamide analogues, including those with 1-naphthylamine and cyclohexylamine. bch.robch.ro A general method for the amidation of oleic acid using CDI has been described for the synthesis of N-(4-methoxyphenyl)oleamide itself, reacting oleic acid with 4-methoxyphenylamine, resulting in a 44% yield. unit.no

More recent approaches have utilized modern coupling reagents to facilitate the amide bond formation. For example, a one-step coupling of oleic acid with various amino alcohols, amino acid residues, or monoamine-like fragments has been achieved using reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and an organic base such as N,N-diisopropylethylamine (DIPEA). nih.gov Another novel approach involves a copper(I) iodide-catalyzed reaction of arenediazonium salts with primary amides to form N-aryl amides. organic-chemistry.org This method provides an alternative to traditional cross-coupling reactions. organic-chemistry.org

The synthesis of related N-aryl amino alcohols, which can be precursors or structurally related to N-(4-methoxyphenyl)oleamide analogues, has also been explored. One such route involves the condensation of a primary amine like 4-methoxyaniline with picolinic acid, followed by a copper-catalyzed cross-coupling with a cyclic ether and subsequent reduction/ring-opening to yield the N-aryl amino alcohol. nih.gov

Enzymatic methods offer a green and selective alternative for amide synthesis. Lipases, such as those from Candida antarctica (e.g., Novozym 435), have been shown to catalyze the amidation of fatty acids or their esters with various amines, including anilines. mdpi.comresearchgate.net For example, lipase-mediated amidation of anilines with 1,3-diketones via C-C bond cleavage has been reported as an efficient and mild method for amide synthesis. mdpi.com

The following table summarizes various synthetic strategies for N-(4-methoxyphenyl)oleamide and related compounds, highlighting the diversity of reactants and methodologies.

| Product Compound | Reactant 1 | Reactant 2 | Method/Catalyst | Yield | Reference |

| N-[2-(4-methoxyphenyl)ethyl]oleamide | Methyl oleate | 2-(4-methoxyphenyl)ethylamine | Sodium methoxide | Not Specified | bch.robch.ro |

| N-(1-naphthyl)oleamide | Oleic acid | 1-Naphthylamine | 1,1'-Carbonyldiimidazole (CDI) | Not Specified | bch.ro |

| N-Cyclohexyloleamide | Oleic acid | Cyclohexylamine | 1,1'-Carbonyldiimidazole (CDI) | Not Specified | bch.ro |

| N-(4-methoxyphenyl)oleamide | Oleic acid | 4-Methoxyphenylamine | 1,1'-Carbonyldiimidazole (CDI) | 44% | unit.no |

| Oleamide Analogues | Oleic acid | Various aminols/amines | HBTU or EDCI/HOBt, DIPEA | Not Specified | nih.gov |

| N-Aryl amides | Primary amides | Arenediazonium salts | Copper(I) iodide | Good to Excellent | organic-chemistry.org |

| Acetanilide | Aniline (B41778) | Pentane-2,4-dione | Novozym 435 (lipase) | 92.5% | mdpi.com |

Reaction Mechanism Studies in N-Acylethanolamide Synthesis

The formation of the amide bond in N-acylethanolamides, including N-(4-methoxyphenyl)oleamide, can be achieved through several synthetic routes, each with its own distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

Carbonyldiimidazole (CDI)-Mediated Amidation

A prevalent method for synthesizing amides from carboxylic acids and amines involves the use of N,N'-carbonyldiimidazole (CDI) as a coupling reagent. The mechanism is a two-step process. researchgate.net

Activation of the Carboxylic Acid: The first step involves the reaction of the carboxylic acid (e.g., oleic acid) with CDI. The lone pair of electrons on the nitrogen of one of the imidazole rings of CDI attacks the carbonyl carbon of the carboxylic acid. Concurrently, the hydroxyl proton of the carboxylic acid is transferred to the other imidazole ring. This leads to the formation of a highly reactive acylimidazolide intermediate and the release of imidazole and carbon dioxide. commonorganicchemistry.com

Nucleophilic Acyl Substitution: In the second step, the amine (e.g., 4-methoxyaniline) acts as a nucleophile. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acylimidazolide intermediate. This forms a tetrahedral intermediate, which then collapses, expelling the imidazole as a leaving group to yield the final amide product. The liberated imidazole can also act as a base in the reaction. commonorganicchemistry.com

The rate of this amidation can be significantly enhanced by catalysts. For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to catalyze the amidation of acyl imidazoles, particularly with less reactive, electron-deficient anilines. DBU acts as a nucleophilic catalyst. organic-chemistry.orgnih.gov Acid catalysts like imidazole hydrochloride (Im·HCl) have also been reported to enhance the rate of CDI-mediated amide coupling. researchgate.net

Lipase-Catalyzed Amidation

Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative for amide formation. The mechanism of lipase-catalyzed amidation of anilines has been studied and can be described by a Ping-Pong Bi-Bi mechanism, often with competitive inhibition by the substrates. researchgate.net

The general catalytic cycle of a lipase (B570770) involves the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) (commonly Ser-His-Asp) in the enzyme's active site is key to this process.

Acylation of the Enzyme: The serine residue in the catalytic triad, activated by the histidine and aspartate residues, acts as a nucleophile and attacks the carbonyl carbon of the acyl donor (e.g., an ester of oleic acid or oleic acid itself). This forms a tetrahedral intermediate which then collapses to release the alcohol or water molecule, leaving the acyl group covalently bound to the serine residue, forming the acyl-enzyme intermediate.

Deacylation by the Amine: The amine nucleophile (e.g., 4-methoxyaniline) then enters the active site. The nitrogen atom of the amine attacks the carbonyl carbon of the acyl-enzyme intermediate. This again forms a tetrahedral intermediate, which subsequently collapses, breaking the bond between the acyl group and the serine residue. This releases the final amide product and regenerates the free enzyme, ready for another catalytic cycle.

Kinetic studies of lipase-catalyzed synthesis of palmitanilide (B1219662) from tripalmitin (B1682551) and aniline have supported this Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. researchgate.net The selectivity of lipases, such as the preference for N-acylation over O-acylation in amino alcohols, is attributed to the specific structure of the enzyme's substrate-binding site. researchgate.net

Analytical Characterization Approaches for N 4 Methoxyphenyl Oleamide

Spectroscopic Methods for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in N-(4-methoxyphenyl)oleamide. The absorption of infrared radiation by the molecule causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups.

For N-(4-methoxyphenyl)oleamide, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. These include the N-H stretching vibration of the amide group, the C=O (amide I) stretching vibration, and the N-H bending (amide II) vibration. Additionally, bands corresponding to the C-H bonds of the long alkyl chain, the C=C bond of the oleoyl (B10858665) moiety, and the aromatic C-H and C=C bonds of the methoxyphenyl group, as well as the C-O stretching of the methoxy (B1213986) group, would be anticipated.

A representative (though not specific to N-(4-methoxyphenyl)oleamide) IR spectrum for a similar long-chain fatty amide, oleamide (B13806), shows characteristic peaks for the amide and alkyl functionalities. maciassensors.comresearchgate.net For N-(4-methoxybenzyl)oleamide, a related compound, the FTIR analysis would also highlight these key functional groups. researchgate.net

Characteristic IR Absorption Regions for N-(4-methoxyphenyl)oleamide Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3400-3200 |

| Alkyl (C-H) | Stretching | 3000-2850 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Amide (C=O) | Stretching (Amide I) | ~1650 |

| Alkene (C=C) | Stretching | ~1640 |

| Amide (N-H) | Bending (Amide II) | ~1550 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Ether (C-O) | Stretching | 1250-1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules like N-(4-methoxyphenyl)oleamide. It provides detailed information about the carbon and hydrogen framework of the molecule.

¹H-NMR Spectroscopy: This technique provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. The ¹H-NMR spectrum of N-(4-methoxyphenyl)oleamide would be expected to show distinct signals for the aromatic protons of the methoxyphenyl ring, the methoxy group protons, the amide proton, the vinyl protons of the double bond in the oleoyl chain, and the various methylene and methyl protons of the long alkyl chain. The chemical shift, splitting pattern (multiplicity), and integration of these signals would allow for the precise assignment of each proton to its position in the molecular structure. For the related compound, N-(4-methoxybenzyl)oleamide, ¹H-NMR analysis is a key characterization method. researchgate.net

¹³C-NMR Spectroscopy: This technique provides information about the different types of carbon atoms in the molecule. The ¹³C-NMR spectrum of N-(4-methoxyphenyl)oleamide would display signals for each unique carbon atom, including the carbonyl carbon of the amide, the aromatic carbons, the vinyl carbons, the methoxy carbon, and the carbons of the alkyl chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For instance, the ¹³C-NMR spectrum of the related N-(4-methoxybenzyl)oleamide has been reported as a method of its characterization. researchgate.net

Expected ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for N-(4-methoxyphenyl)oleamide

| ¹H-NMR | ¹³C-NMR | ||

| Type of Proton | Expected Chemical Shift (ppm) | Type of Carbon | Expected Chemical Shift (ppm) |

| Amide (N-H) | 7.0 - 8.5 | Carbonyl (C=O) | 170 - 175 |

| Aromatic (Ar-H) | 6.8 - 7.5 | Aromatic (Ar-C) | 114 - 160 |

| Vinylic (=C-H) | 5.2 - 5.4 | Vinylic (=C) | 125 - 135 |

| Methoxy (O-CH₃) | ~3.8 | Methoxy (O-CH₃) | ~55 |

| Methylene (α to C=O) | ~2.2 | Methylene (α to C=O) | ~37 |

| Methylene (Alkyl chain) | 1.2 - 1.6 | Methylene (Alkyl chain) | 22 - 35 |

| Methyl (Terminal CH₃) | ~0.9 | Methyl (Terminal CH₃) | ~14 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). For N-(4-methoxyphenyl)oleamide, high-resolution mass spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, a series of daughter ions are produced. The analysis of these fragments provides valuable information about the connectivity of the different parts of the molecule, confirming the presence of the oleoyl chain and the N-(4-methoxyphenyl) group. For instance, fragmentation would be expected to occur at the amide bond, leading to characteristic fragment ions. The mass spectrum of the related oleamide shows a parent ion and characteristic fragment ions upon analysis. researchgate.net

Expected Key Fragmentation Pathways for N-(4-methoxyphenyl)oleamide

| Precursor Ion (M+H)⁺ | Fragmentation | Key Fragment Ions |

| [C₂₅H₄₁NO₂ + H]⁺ | Cleavage of the amide bond | [C₁₈H₃₄O]⁺ (Oleoyl fragment) |

| [C₂₅H₄₁NO₂ + H]⁺ | Cleavage of the amide bond | [C₇H₈NO]⁺ (4-methoxyphenylamino fragment) |

Electrochemical Characterization Techniques

Electrochemical techniques can be utilized to investigate the redox properties of N-(4-methoxyphenyl)oleamide, providing insights into its electron transfer behavior. These methods are valuable for understanding its potential involvement in electrochemical processes. While specific studies on N-(4-methoxyphenyl)oleamide are not prevalent, the principles of these techniques can be described.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique. In a CV experiment, the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the direction of the scan is reversed. The resulting current is plotted as a function of the applied potential to give a cyclic voltammogram.

A cyclic voltammetry study of N-(4-methoxyphenyl)oleamide would reveal information about its oxidation and reduction potentials. The presence of the electron-rich methoxyphenyl group and the double bond in the oleoyl chain suggests that the molecule may undergo oxidation at a specific potential. The shape of the CV curve can also provide information on the reversibility of the redox processes and the stability of the resulting radical ions or other intermediates. Studies on other amide and amine-containing compounds demonstrate the utility of CV in determining their electrochemical behavior. researchgate.net

Differential Pulse Voltammetry

Differential pulse voltammetry (DPV) is a sensitive electrochemical technique used for measuring the concentrations of electroactive species. wikipedia.org DPV is a pulse technique where fixed-magnitude pulses are superimposed on a linear potential sweep, and the current is measured just before and at the end of each pulse. pineresearch.com The difference in current is then plotted against the potential.

This technique offers enhanced sensitivity and better resolution compared to cyclic voltammetry, making it suitable for quantitative analysis. A DPV study of N-(4-methoxyphenyl)oleamide could be used to determine its detection limit and to quantify its concentration in various samples with high precision. The peak potential in a DPV experiment corresponds to the redox potential of the analyte.

Stochastic Microsensor Applications

The application of oleamide derivatives in stochastic microsensors has been explored, particularly for the detection of biomarkers. A notable study in this area focused on a series of synthesized oleamides, including the closely related compound N-[2-(4-methoxyphenyl)ethyl]oleamide, for the development of graphite (B72142) paste-based stochastic microsensors researchgate.net. This research provides a valuable framework for understanding the potential utility of N-(4-methoxyphenyl)oleamide in similar applications.

The core principle of these stochastic microsensors lies in the modification of a graphite paste electrode with the specific oleamide. This modification facilitates the detection of target analytes through stochastic sensing, a method that relies on the temporary blockage of pores or channels on the electrode surface by the analyte molecules. The duration of these blockages provides a signal that can be correlated to the concentration of the analyte.

In the aforementioned study, the performance of six different oleamides was evaluated for the detection of Carcinoembryonic Antigen (CEA), a significant biomarker used in the monitoring of certain cancers researchgate.net. The microsensors were employed for the direct analysis of CEA in whole blood samples, showcasing a practical application in clinical diagnostics researchgate.net.

Detailed Research Findings:

Among the six oleamides tested, the stochastic microsensor incorporating N-[2-(4-methoxyphenyl)ethyl]oleamide demonstrated the highest sensitivity for the detection of Carcinoembryonic Antigen researchgate.net. This suggests that the methoxyphenyl group in the oleamide structure plays a crucial role in the molecular recognition and binding of the CEA analyte at the sensor's surface.

The research highlighted the capability of these oleamide-based microsensors to perform pattern recognition of CEA directly in complex biological matrices like whole blood researchgate.net. Furthermore, the study reported high recovery rates for CEA from whole blood samples, exceeding 94.00% researchgate.net. This indicates a high level of accuracy and reliability of the sensor in a challenging analytical environment.

The findings underscore the potential of N-substituted oleamides, including by extension N-(4-methoxyphenyl)oleamide, as promising materials for the fabrication of highly sensitive and selective stochastic microsensors for biomedical applications.

Performance of Oleamide-Based Stochastic Microsensors for CEA Detection

| Sensor Modifier | Analyte | Sample Matrix | Key Finding | Recovery Rate |

|---|---|---|---|---|

| N-[2-(4-methoxyphenyl)ethyl]oleamide | Carcinoembryonic Antigen (CEA) | Whole Blood | Most sensitive among the tested oleamides | >94.00% |

| Oleoylethanolamide | Carcinoembryonic Antigen (CEA) | Whole Blood | Evaluated for stochastic behavior | Not specified |

| (Z)-N-[(1S)-2-hydroxy-1-(phenylmethyl)ethyl]-9-octadecenamide | Carcinoembryonic Antigen (CEA) | Whole Blood | Evaluated for stochastic behavior | Not specified |

| N-phenethyloleamide | Carcinoembryonic Antigen (CEA) | Whole Blood | Evaluated for stochastic behavior | Not specified |

| N- researchgate.netnaphthyloleamide | Carcinoembryonic Antigen (CEA) | Whole Blood | Evaluated for stochastic behavior | Not specified |

Preclinical Biological and Pharmacological Investigations of N 4 Methoxyphenyl Oleamide

Modulation of Neurotransmitter Systems

Interaction with Serotonin (B10506) Receptors (5-HT2A, 5-HT2C, 5-HT1A, 5-HT7)

Oleamide (B13806) and its analogues have been shown to modulate several serotonin receptor subtypes, which are critical in regulating mood, cognition, and sleep. wikipedia.orgu-szeged.hu In-vitro studies demonstrate that oleamide acts as a positive allosteric modulator (PAM) at 5-HT2A and 5-HT2C receptors. wikipedia.orgmdpi.com This potentiation of serotonin's effect is a key area of interest, leading to the development of novel oleamide analogues as potential dual 5-HT2C/5-HT2A PAMs. nih.govnih.govacs.org

The compound also positively modulates the 5-HT1A receptor. wikipedia.org However, behavioral studies have shown that pretreatment with 5-HT1A or 5-HT2C receptor antagonists did not alter some of oleamide's effects in rats, suggesting a complex mechanism of action in vivo. researchgate.net Conversely, other research indicates that the serotonergic system is likely involved in the sleep-inducing properties of oleamide. nih.gov

The interaction with the 5-HT7 receptor is distinct; oleamide acts as a negative allosteric modulator (NAM). wikipedia.orgmdpi.com It has been observed to behave as a weak agonist on its own but functions as an antagonist when serotonin is present, indicating it may bind to an allosteric site on the 5-HT7 receptor. nih.gov

Table 1: Summary of Oleamide's Interaction with Serotonin Receptors

| Receptor | Type of Interaction | Observed Effect | Citations |

|---|---|---|---|

| 5-HT2A | Positive Allosteric Modulator (PAM) | Enhances serotonin-evoked responses. | wikipedia.orgnih.govmdpi.com |

| 5-HT2C | Positive Allosteric Modulator (PAM) | Enhances serotonin-evoked responses. | wikipedia.orgnih.govmdpi.com |

| 5-HT1A | Positive Allosteric Modulator (PAM) | Potentiates receptor response to serotonin. | wikipedia.org |

| 5-HT7 | Negative Allosteric Modulator (NAM) | Acts as a weak agonist alone but an antagonist in the presence of serotonin. | wikipedia.orgmdpi.comnih.gov |

Potentiation of GABA and Glycine (B1666218) Receptor-Mediated Currents

Oleamide has been found to enhance the function of major inhibitory ionotropic receptors in the central nervous system. It potentiates currents mediated by γ-aminobutyric acid (GABA) at GABA-A receptors and also enhances the effects of glycine at its receptors. nih.gov

Studies using recombinant human GABA-A receptors expressed in oocytes showed that oleamide's potentiation is dose-dependent. nih.gov The modulatory effect is significantly greater on GABA-A receptors that contain the β1 subunit compared to those with the β2 subunit. Furthermore, the potentiation by oleamide was observed in benzodiazepine-sensitive GABA-A receptors that include the γ2 subunit. nih.gov

Similarly, oleamide enhances glycine-induced currents. Research indicates that only the naturally occurring cis-isomer of oleamide is effective in potentiating these currents. nih.gov

Table 2: Oleamide's Modulatory Effects on GABA-A and Glycine Receptors

| Receptor | Effect | EC₅₀ for Modulation | Citations |

|---|---|---|---|

| GABA-A (α₁β₂γ₂L) | Potentiation | 28.94 µM | nih.gov |

| Glycine (α₁ homo-oligomers) | Potentiation | 22.12 µM | nih.gov |

Influence on Dopaminergic and Acetylcholinergic Systems

Regarding the cholinergic system, research indicates that oleamide can enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132). researchgate.netmdpi.com In animal models of amnesia, oleamide treatment restored acetylcholine levels and improved cognitive performance. mdpi.com This modulation of cholinergic signaling points to its potential in contexts of cognitive function and neuroprotection. researchgate.netmdpi.com

Endocannabinoid System Interactions

Cannabinoid Receptor (CB1) Binding and Activity

Oleamide is recognized as an agonist of the cannabinoid CB1 receptor. wikipedia.org Its binding affinity for the CB1 receptor has been a subject of investigation, with some studies reporting a relatively low affinity. wikipedia.org However, other research demonstrates that oleamide is a full agonist at the rat CB1 receptor. nih.gov

In competitive binding assays, oleamide inhibited the binding of other cannabinoid ligands to rat brain membranes. nih.gov Functional assays further support its role as a full agonist, showing that it stimulates [³⁵S]GTPγS binding in a concentration-dependent manner, an effect that is reversed by a selective CB1 antagonist. nih.gov While it is a full agonist at the CB1 receptor, it displays only partial and low-potency activity at the CB2 receptor. nih.govscience.gov

Table 3: Cannabinoid CB1 Receptor Binding and Functional Activity of Oleamide

| Parameter | Species/Tissue | Value | Citations |

|---|---|---|---|

| Ki (vs. [³H]CP55,940) | Rat Brain | 1.14 µM | nih.gov |

| Ki (vs. [³H]SR141716A) | Rat Brain | 2.63 µM | nih.gov |

| EC₅₀ ([³⁵S]GTPγS binding) | Rat Brain | 1.64 µM | nih.gov |

| Agonist Activity | Rat CB1 | Full Agonist | nih.gov |

Interaction with Fatty Acid Amide Hydrolase (FAAH)

Oleamide is a known substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other fatty acid amides. wikipedia.orgnih.govscispace.com FAAH hydrolyzes oleamide into oleic acid. nih.gov This metabolic pathway has led to the hypothesis that some of oleamide's effects could be attributed to an "entourage effect," where it competitively inhibits FAAH, thereby increasing the levels of other endocannabinoids like anandamide. wikipedia.org

Interestingly, the direct consequences of this interaction are complex. Some behavioral studies found that oleamide analogues resistant to FAAH hydrolysis did not show increased potency or duration of action, even though FAAH inhibitors produced effects similar to oleamide. researchgate.net Furthermore, in certain physiological contexts, such as vasorelaxation in mesenteric arteries, the effects of oleamide were not influenced by the presence of FAAH inhibitors, suggesting its actions are not dependent on its metabolites in that system. nih.gov The development of potent trifluoromethyl ketone analogues of oleamide has confirmed its role as a potent inhibitor of FAAH activity, which is a key target for therapeutic development. nih.gov

Impact on Endocannabinoid Signaling Pathways

N-(4-methoxyphenyl)oleamide is an analogue of oleamide, an endogenous fatty acid amide that plays a significant role in the endocannabinoid system (ECS). The biological activities of oleamide and its derivatives are often mediated through their interaction with components of the ECS, including cannabinoid receptors and metabolic enzymes.

Oleamides are structurally similar to the endocannabinoid anandamide (AEA) and are known to interact with the cannabinoid receptor-1 (CB1) as full agonists. researchgate.net Furthermore, oleamide acts as a competitive inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. researchgate.net By inhibiting FAAH, oleamide can elevate the endogenous levels of anandamide, thereby amplifying its signaling effects. This mechanism is a key aspect of the so-called "entourage effect," where a substance that has little biological activity on its own can enhance the activity of a primary active substance.

The interaction of oleamide with the ECS suggests that N-(4-methoxyphenyl)oleamide may also modulate endocannabinoid signaling pathways. Its structural similarity to oleamide implies a potential to bind to cannabinoid receptors and/or inhibit FAAH. The presence of the 4-methoxyphenyl (B3050149) group may influence its binding affinity and selectivity for different components of the ECS compared to its parent compound. While direct studies on N-(4-methoxyphenyl)oleamide are limited, its pharmacological profile is largely inferred from the well-documented activities of oleamide within the endocannabinoid signaling cascade.

Preclinical Neuropharmacological Effects (Animal Models)

The parent compound, oleamide, was first identified as a sleep-inducing substance isolated from the cerebrospinal fluid of sleep-deprived cats. Subsequent studies in animal models have confirmed its sleep-inducing (hypnotic) properties. ontosight.ai The ability of oleamide to induce sleep is considered one of its primary and most well-established biological functions. Given that N-(4-methoxyphenyl)oleamide is a derivative of oleamide, it is hypothesized to possess similar sleep-regulating capabilities, although specific preclinical studies on this analogue are not extensively documented. The hypnotic effects of oleamide are thought to be mediated, at least in part, through its interactions with the endocannabinoid and serotonergic systems, both of which are crucial in the regulation of sleep-wake cycles.

Preclinical studies using animal models have demonstrated that oleamide can influence locomotor activity, learning, and memory.

Locomotor Activity: Research has shown that oleamide administration can lead to a dose-dependent reduction in spontaneous locomotor activity in rats. researchgate.net In one study, oleamide significantly suppressed locomotion in an open field test, with a calculated ED₅₀ of 14 mg/kg. researchgate.net However, other research has indicated that at lower doses which affect memory, oleamide does not have a significant impact on locomotion. nih.gov

Learning and Memory: Oleamide has been observed to modulate memory processes in rats. In a passive avoidance paradigm, a test used to assess memory, oleamide was found to facilitate the extinction of memory. nih.gov This effect on memory is similar to that induced by other cannabinoids like anandamide, suggesting that oleamide's influence on cognitive processes may be mediated through the cannabinoid system. nih.gov

Table 1: Effects of Oleamide on Locomotor Activity and Memory in Animal Models

| Behavioral Parameter | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Locomotor Activity | Rat (Open Field Test) | Dose-dependent decrease in distance traveled. | researchgate.net |

| Locomotor Activity | Rat | No significant effect on locomotion at doses that modulate memory. | nih.gov |

The potential antidepressant-like effects of oleamide, and by extension its derivatives like N-(4-methoxyphenyl)oleamide, have been investigated in preclinical models. These effects are closely linked to its role as an FAAH inhibitor. By increasing anandamide levels, oleamide can produce effects similar to other FAAH inhibitors, which are known to have anxiolytic and antidepressant properties.

In some animal models, such as the Forced Swim Test (FST), oleamide has been shown to decrease immobility time, an indicator of antidepressant-like effects. This action was suggested to be mediated through the CB1 receptor. researchgate.net However, other studies have reported that oleamide administered alone did not produce a significant antidepressant-like effect in the FST or the Tail Suspension Test (TST). nih.gov Interestingly, when oleamide was co-administered with the antidepressant bupropion, it significantly enhanced the antidepressant-like effects of bupropion. nih.gov This suggests a synergistic interaction, where oleamide may potentiate the therapeutic effects of conventional antidepressant medications.

Table 2: Preclinical Antidepressant-like Effects of Oleamide

| Animal Model | Compound(s) | Observed Effect | Reference |

|---|---|---|---|

| Forced Swim Test (FST) | Oleamide | Decreased immobility time (CB1-mediated). | researchgate.net |

| FST & Tail Suspension Test (TST) | Oleamide (alone) | No significant change in immobility time. | nih.gov |

Anti-inflammatory and Immunomodulatory Potentials

Fatty acid amides, including oleamide and its analogues, are recognized for their anti-inflammatory and immunomodulatory properties. researchgate.net The endocannabinoid system, particularly through the activation of the CB2 receptor, plays a crucial role in regulating inflammation and immune responses. d-nb.infoscienceopen.com

Studies on oleamide have demonstrated its capacity to exert anti-inflammatory effects. In a study using BV2 murine microglial cells, oleamide was found to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2. science.gov This inhibition was associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the inhibition of the NF-κB signaling pathway. science.gov Crucially, these anti-inflammatory effects of oleamide were blocked by a specific CB2 receptor antagonist, indicating that oleamide's anti-inflammatory actions in these cells are mediated through the CB2 receptor. science.gov This highlights the potential for N-(4-methoxyphenyl)oleamide to exhibit similar anti-inflammatory activities by targeting the CB2 receptor.

While the broader immunomodulatory effects of the endocannabinoid system are well-established, with the CB2 receptor being highly expressed on immune cells, specific research on the direct impact of N-(4-methoxyphenyl)oleamide or its parent compound, oleamide, on the inhibition of lymphocyte proliferation is not extensively detailed in the available scientific literature. The activation of CB2 receptors on lymphocytes can modulate their function, but direct evidence linking N-(4-methoxyphenyl)oleamide to the specific process of inhibiting lymphocyte proliferation requires further investigation.

Mechanisms of Anti-inflammatory Action

N-(4-methoxyphenyl)oleamide is a derivative of oleamide, a fatty acid amide that has demonstrated various biological activities, including anti-inflammatory effects. nih.goviiarjournals.orgiiarjournals.org Preclinical studies suggest that the anti-inflammatory mechanisms of oleamides involve the modulation of several key signaling pathways.

One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govscience.gov In murine microglial cells (BV2), oleamide has been shown to suppress the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). science.gov This is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govscience.gov Furthermore, oleamide blocks the activation of NF-κB and the phosphorylation of its inhibitor, IκB kinase (IKK), in LPS-stimulated microglia. science.gov Similarly, in RAW264.7 murine macrophages, oleamide significantly suppressed LPS-induced nitrite (B80452) production, PGE2 secretion, and the expression of iNOS and COX-2. nih.gov It also inhibited the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 by preventing the nuclear translocation of NF-κB through the suppression of IκB-α phosphorylation. nih.gov

The anti-inflammatory effects of oleamide are also linked to its interaction with cannabinoid and other receptors. While oleamide is structurally related to the endocannabinoid anandamide and can act as a full agonist at the cannabinoid CB1 receptor, its anti-inflammatory actions may also involve other receptors. iiarjournals.orgresearchgate.net Studies have shown that the inhibitory effects of oleamide on TNF-α production in microglia were not blocked by a CB2 antagonist, suggesting the involvement of other G-protein-coupled receptors (GPCRs). nih.gov An extensive screening identified P2Y1, P2Y4, P2Y6, P2Y10, and P2Y11 as potential targets for oleamide, with P2Y1 agonists suppressing microglial TNF-α production. nih.gov This suggests that P2Y type receptors, particularly P2Y1, may play a role in the anti-inflammatory responses mediated by oleamide. nih.gov

Another area of investigation is the role of oleamides in modulating the inflammatory response in specific disease models. For instance, a derivative, N-(4-methoxyphenyl) quinoline-8-sulfonamide, was found to reduce the inflammatory response in fibroblast-like synoviocytes, key cells in the pathology of rheumatoid arthritis. umanitoba.ca This compound was shown to decrease the release of IL-1β and IL-6 in TNF-α stimulated cells. umanitoba.ca

Metabolic Regulation and Appetite Control

Preclinical research has identified oleoylethanolamide (OEA), a structurally related endogenous lipid, as a significant regulator of food intake and body weight. researchgate.netnih.gov OEA is primarily produced in the small intestine and is known to induce satiety and reduce body weight gain in experimental animals. researchgate.netnih.gov It is believed that OEA's effects on appetite are mediated through a vagally mediated mechanism. researchgate.net

The administration of OEA has been shown to suppress appetite. researchgate.netnih.gov This anorexic activity is thought to be mediated by the peroxisome proliferator-activated receptor-alpha (PPAR-α). researchgate.netnih.gov Beyond just reducing food intake, OEA also appears to have a direct impact on lipid metabolism. researchgate.net It promotes lipolysis and inhibits lipogenesis in key metabolic tissues such as the liver and adipose tissue. researchgate.net In line with this, OEA injection in goldfish led to a significant decrease in triglyceride plasma levels, supporting its role in increasing fat utilization. researchgate.net

Furthermore, OEA may regulate body weight by influencing lipid metabolism in the intestines. Studies have shown that OEA treatment can increase the expression of the fatty acid translocase/CD36 (FAT/CD36) in the intestinal mucosa and isolated jejunal enterocytes. nih.gov This increased expression is associated with enhanced fatty acid uptake by enterocytes. nih.gov These findings suggest a dual mechanism for OEA's effect on body weight: appetite regulation and modulation of peripheral lipid metabolism, including increased lipolysis in fat cells and enhanced fatty acid uptake in the gut. nih.gov

While direct preclinical studies on N-(4-methoxyphenyl)oleamide's effect on insulin (B600854) sensitivity are limited, research on related compounds and their targets provides some insight. The modulation of pathways involved in inflammation and lipid metabolism can indirectly influence insulin sensitivity. For instance, chronic inflammation is a known contributor to insulin resistance.

Studies on other bioactive compounds have demonstrated a link between improved metabolic parameters and insulin sensitivity. For example, dietary supplementation with blueberry bioactives in obese, insulin-resistant individuals led to improved insulin sensitivity, as measured by the hyperinsulinemic-euglycemic clamp technique. nih.gov This improvement occurred without significant changes in adiposity or inflammatory biomarkers, suggesting a direct effect on insulin signaling pathways. nih.gov

In the context of hyperprolactinemia, patients have been found to be more insulin resistant than healthy controls, with lower M values in euglycemic hyperinsulinemic clamp studies. nih.gov This insulin resistance was not associated with obesity, indicating a potential hormonal influence on insulin sensitivity. nih.gov

Therapeutic strategies for type 2 diabetes often target insulin sensitivity. Thiazolidinediones, for example, enhance insulin sensitivity in skeletal muscle, liver, and adipose tissue. e-dmj.org Understanding the molecular mechanisms of insulin resistance, such as the role of the hexosamine biosynthesis pathway and endoplasmic reticulum stress, is crucial for developing new therapeutic agents. e-dmj.org

Other Biological Activities

Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate the cytotoxic effects of a series of oleoylamide derivatives against various cancer cell lines and normal cells. iiarjournals.orgiiarjournals.org These studies aim to understand the relationship between the chemical structure of these compounds and their biological activity, specifically their ability to kill cancer cells while sparing normal cells.

In one study, 18 oleoylamide derivatives were tested for their cytotoxicity against human oral squamous cell carcinoma (OSCC) cell lines and normal human oral cells (gingival fibroblasts, pulp cells, and periodontal ligament fibroblasts). iiarjournals.orgiiarjournals.org Among the tested compounds, some derivatives exhibited significant cytotoxicity against the OSCC cell lines. iiarjournals.orgiiarjournals.org For instance, compound nih.gov ((Z)-N-[3-[[4-[(3-aminopropyl) amino]butyl]amino]propyl]-9-octadecenamide) showed the highest cytotoxicity against OSCC with a mean 50% cytotoxic concentration (CC50) of 0.21 μM. iiarjournals.orgiiarjournals.org

A key aspect of these studies is the determination of tumor selectivity (TS), which is the ratio of the CC50 for normal cells to the CC50 for tumor cells. A higher TS value indicates a greater selectivity for killing cancer cells over normal cells. In the aforementioned study, compound nih.gov ((Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide) displayed the highest tumor selectivity with a TS value of 15.5. iiarjournals.orgiiarjournals.org Compound nih.gov, which is N-(4-methoxyphenyl)oleamide, also showed notable tumor selectivity with a TS of 7.9. iiarjournals.orgiiarjournals.org

QSAR analysis revealed that certain physicochemical properties of the oleoylamide derivatives were correlated with their cytotoxicity. For cytotoxicity against normal cells, descriptors such as lip_don (a measure of lipophilic hydrogen bond donor capacity) and E_tor (torsional energy) showed significant correlations. iiarjournals.org For cytotoxicity against tumor cells, other descriptors were found to be important. iiarjournals.org These findings from QSAR studies are valuable for guiding the design of new oleoylamide derivatives with improved cytotoxic potency and tumor selectivity.

Influence on Gap Junction Communication

The investigation into N-(4-methoxyphenyl)oleamide's effect on gap junction communication is largely informed by extensive studies on its parent compound, oleamide. Research has established oleamide as a potent and selective inhibitor of gap junction-mediated intercellular communication (GJIC), particularly in glial cells. nih.govpnas.org

Initial discoveries identified oleamide as an endogenous lipid that potently blocks the transfer of molecules through gap junction channels without affecting other forms of intercellular signaling, such as mechanically stimulated calcium waves. nih.gov This selective inactivation of glial cell gap junction channels suggested a significant role in regulating communication between brain cells, potentially influencing higher-order neurological processes like sleep. nih.gov In experiments using rat glial cells, oleamide was shown to completely block both chemical transmission (dye transfer) and electrical coupling between cells. pnas.orgpnas.org

Subsequent structure-activity relationship (SAR) studies have defined the specific chemical features of oleamide required for its inhibitory activity on gap junctions. pnas.orgnih.gov These studies revealed that optimal inhibition depends on several structural factors:

A fatty acid chain length of 16-18 carbons. nih.gov

The presence of a cis-9 double bond. pnas.org

A polarized terminal carbonyl group capable of accepting a hydrogen bond. pnas.orgnih.gov

The SAR studies further explored how modifications to the amide headgroup impact inhibitory potency. While a variety of secondary and tertiary amides were found to be effective inhibitors, a clear trend emerged that favored smaller substituents on the amide nitrogen. nih.gov When oleamide was compared to its N-phenyl substituted analog (N-phenyloleamide), the phenyl derivative was found to be a less potent inhibitor. nih.gov

Given that N-(4-methoxyphenyl)oleamide is a secondary amide with a relatively bulky aromatic substituent, its activity can be inferred from these SAR findings. The presence of the methoxyphenyl group would be expected to result in a lower inhibitory potency on gap junction communication compared to oleamide or its smaller N-alkyl derivatives.

Table 1: Structure-Activity Relationship of Oleamide Analogs on Gap Junction Communication This table summarizes the findings from studies on various oleamide derivatives and their ability to inhibit gap junction-mediated dye transfer in rat glial cells. The data illustrates the importance of the amide substituent's size on inhibitory activity.

| Compound | Amide Substituent (R in Oleoyl-CONHR) | Relative Potency |

| Oleamide | H | High |

| N-Methyloleamide | CH₃ | High |

| N,N-Dimethyloleamide | N(CH₃)₂ | High |

| N-Ethyloleamide | CH₂CH₃ | Moderate |

| N-Phenyloleamide | C₆H₅ | Low |

Structure Activity Relationships Sar of N 4 Methoxyphenyl Oleamide Analogues

Analysis of Structural Determinants for Biological Activity

The long, unsaturated oleoyl (B10858665) chain is a defining feature of N-(4-methoxyphenyl)oleamide and is fundamental to its biological interactions. SAR studies on related fatty acid amides have shown that the nature of this acyl chain is a critical determinant of activity. For instance, in the broad family of oleoylamides, the C18 chain with its cis-double bond at the 9th position is not merely a lipophilic tail but an active participant in binding to molecular targets.

Research into fatty acid amide hydrolase (FAAH) inhibitors, for which oleamide (B13806) derivatives are relevant, has highlighted the importance of the fatty acid chain. Studies on β-lactam inhibitors inspired by FAAH substrates demonstrate that the molecule's fatty acid chain, which mimics that of endocannabinoids like anandamide (B1667382) and oleamide, is a primary determinant of inhibitory activity. researchgate.net Modifications to this chain, such as altering its length, degree of saturation, or the introduction of branches, can significantly impact potency and selectivity. While specific studies focusing solely on oleoyl chain modifications for N-(4-methoxyphenyl)oleamide are not extensively detailed in the provided context, the principles from related oleoylamides suggest that this part of the molecule is a key area for optimization. researchgate.net

The substituent attached to the amide nitrogen plays a pivotal role in defining the pharmacological profile of oleamide analogues. Replacing the 4-methoxyphenyl (B3050149) group with various other aromatic and aliphatic moieties has led to significant variations in biological effects, particularly cytotoxicity and tumor selectivity. iiarjournals.orgiiarjournals.org

A quantitative structure-activity relationship (QSAR) study of 18 different oleoylamides revealed that the nature of the N-substituent is critical for tumor-specific cytotoxicity. iiarjournals.orgiiarjournals.org For example, an analogue with a catechol group [(Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide] and another with a (2-pyridyl)amino group demonstrated the highest tumor selectivity (TS) values of 15.5 and 7.9, respectively. iiarjournals.orgiiarjournals.org In contrast, simple aliphatic substituents like in (Z)-N-(4-aminobutyl)-9-octadecenamide resulted in high cytotoxicity but lower tumor selectivity. iiarjournals.orgiiarjournals.org

Further research into related structures, such as arvanil (B1665783) derivatives, shows that N-methylation of the amide group can decrease activity at certain receptors. researchgate.net The introduction of heteroarenes into similar molecular frameworks is also a recognized strategy to improve biological activities and bioavailability. rjpbr.com The amide bond itself is a crucial functional group; its replacement with bioisosteres like urea (B33335) or thiourea (B124793) in arvanil analogues resulted in retained activity at some receptors but a loss of affinity for others. researchgate.netnih.gov These findings underscore that both the type of substituent (aromatic vs. aliphatic) and specific functional groups within that substituent are key determinants of the molecule's biological action. iiarjournals.orgresearchgate.net

| Compound/Substituent | Key Finding | Reference |

| N-(Catechol group) Oleamide | Highest tumor selectivity (TS = 15.5) | iiarjournals.org, iiarjournals.org |

| N-((2-pyridyl)amino group) Oleamide | High tumor selectivity (TS = 7.9) | iiarjournals.org, iiarjournals.org |

| N-(4-aminobutyl) Oleamide | High cytotoxicity, lower tumor selectivity (TS = 4.6) | iiarjournals.org, iiarjournals.org |

| N-Methylated Amide (Arvanil) | Decreased activity at VR1, AMT, and FAAH | researchgate.net |

| Urea/Thiourea Bioisosteres (Arvanil) | Retained activity at VR1 and AMT, little affinity for CB1 | researchgate.net |

The methoxy (B1213986) group at the para-position (C4) of the phenyl ring is a specific and often critical feature for the biological activity of N-(4-methoxyphenyl)oleamide and its analogues. While it may appear to be a minor modification, its electronic and steric properties can act as a "molecular switch," profoundly influencing potency and selectivity. nih.gov

In studies of other classes of compounds targeting G-protein coupled receptors, a methoxy group at the C4 position of a phenyl ring was found to be unique in conferring potency and selectivity for one receptor subtype over another. nih.gov In the context of arvanil, a related compound with a vanillyl group (4-hydroxy-3-methoxy), the substitution of the 3-methoxy group with a chlorine atom led to decreased activity at vanilloid receptors (VR1) and the anandamide membrane transporter (AMT). researchgate.net

The design of novel dual tyrosine kinase inhibitors has also incorporated the 4-methoxyphenyl moiety, suggesting its importance for binding to target enzymes. researchgate.net The synthesis of N-[2-(4-methoxyphenyl)ethyl]oleamide itself highlights the interest in this specific substitution pattern for creating biologically active molecules. upb.ro While direct comparative studies isolating the effect of the methoxy group in N-(4-methoxyphenyl)oleamide are limited in the provided search results, evidence from analogous compound series strongly suggests that this group is not merely a placeholder but a key contributor to the molecule's specific biological profile, likely through specific hydrogen bonding or electronic interactions within the target's binding pocket. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a computational framework to empirically link a compound's chemical structure to its biological activity, moving from qualitative observations to predictive mathematical models. uniroma1.itprotoqsar.com This approach is invaluable for rationally designing new analogues and predicting the activity of novel compounds before their synthesis. protoqsar.comnih.gov

Various computational techniques are employed to build robust QSAR models for compounds like N-(4-methoxyphenyl)oleamide. These models are mathematical algorithms that predict the properties or activities of chemical compounds based on numerical descriptors derived from their molecular structure. protoqsar.com

Commonly used methods include:

Multiple Linear Regression (MLR) : This statistical technique is used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity). researchgate.netmdpi.com

Partial Least Squares (PLS) : PLS is another regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Machine Learning Techniques : More advanced approaches, such as Feed Forward Neural Networks (FFNN) and Support Vector Machines (SVM), are increasingly used. nih.govresearchgate.net These methods can capture complex, non-linear relationships between structure and activity and often yield more accurate predictive models, especially with large and diverse datasets. nih.gov For instance, machine-learning 3D-QSAR models have been shown to be more accurate in predicting the activity of some ligand sets compared to 2D-QSAR approaches. nih.gov

The goal of these approaches is to develop a stable QSAR model with a high correlation coefficient (R²) for the training data and strong predictive power for external test sets, often validated by a high cross-validated R² (Q² or r²cv) value, which should typically be above 0.5 or 0.6. uniroma1.itmdpi.com

A critical step in QSAR modeling is the calculation and selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical, structural, and quantum-chemical properties. iiarjournals.orgprotoqsar.com The selection of the most relevant descriptors provides insight into the molecular features driving biological activity.

In a QSAR analysis performed on 18 oleoylamide derivatives to assess their cytotoxicity, a wide range of descriptors were calculated and correlated with activity. iiarjournals.org The study found that multivariate statistics using descriptors related to molecular polarization and hydrophobicity were particularly useful for evaluating cytotoxicity and tumor selectivity. iiarjournals.orgiiarjournals.org

Key molecular descriptors identified in QSAR studies of oleoylamides and other relevant compounds include:

| Descriptor Type | Specific Descriptor Examples | Correlation/Significance | Reference |

| Quantum-Chemical | PM3_HOMO (Energy of Highest Occupied Molecular Orbital) | Correlated with cytotoxicity against tumor cells. | iiarjournals.org |

| Quantum-Chemical | AM1_dipole, MNDO_dipole (Dipole Moment) | Correlated with tumor-selectivity. | iiarjournals.org |

| Thermodynamic | VAMP Heat of formation | Contributes to determining anti-Alzheimer activity in FAAH antagonists. | researchgate.net |

| Hydrophobicity | logP(o/w) (Octanol/Water Partition Coefficient) | Correlated with tumor-selectivity; higher hydrophobicity can increase tumor specificity. | iiarjournals.org |

| Topological/Surface Area | SlogP_VSA0, PEOE_VSA-0 | Correlated with cytotoxicity against normal and tumor cells. | iiarjournals.org |

| Electronic | lip_don (Number of H-bond donors) | Correlated with cytotoxicity against normal cells (reflects OH and NH groups). | iiarjournals.org |

| Energy | E_tor (Torsion Potential Energy) | Correlated with cytotoxicity against normal cells. | iiarjournals.org |

Design Principles for Novel Analogues with Enhanced Selectivity or Potency

The development of novel analogues of N-(4-methoxyphenyl)oleamide with enhanced potency or improved selectivity for specific biological targets is guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies. These principles involve systematic structural modifications to the parent molecule and the use of computational models to predict the biological activity of new designs. Key strategies include fragment-based hybridization, modification of the molecule's polar and lipophilic regions, and the application of quantitative structure-activity relationship (QSAR) models.

Fragment-Based Design for Enhanced Selectivity

A powerful strategy for developing analogues with high selectivity is the fragment-based discovery approach. This method involves identifying and combining specific chemical fragments known to interact with a biological target to create novel hybrid molecules with improved properties.

A notable application of this principle was in the design of novel oleamide analogues as selective positive allosteric modulators (PAMs) for serotonin (B10506) 5-HT2C and 5-HT2A receptors. nih.govnih.govx-mol.comacs.orgresearchgate.net Researchers initiated a fragment-based discovery process to design and synthesize new analogues aimed at achieving selectivity for the 5-HT2C receptor or dual activity at both 5-HT2C and 5-HT2A receptors. nih.gov This was particularly challenging due to the high similarity in the orthosteric binding pockets of these receptors. nih.govnih.govacs.org By synthesizing a series of structurally optimized analogues through the chemical hybridization of known compounds, scientists were able to develop PAMs with distinct selectivity profiles. nih.gov

The synthesis involved a one-step coupling of oleic acid with various fragments, including aminol alcohols and amino acid residues, to create a library of new compounds. nih.gov Subsequent screening identified compounds that were selective 5-HT2CR PAMs and others that were dual 5-HT2CR/5-HT2AR PAMs, demonstrating the success of the fragment-based approach in tuning receptor selectivity. nih.gov For instance, compound 13 (JPC0323) was identified as a dual PAM with good brain penetration and did not displace ligands at the orthosteric sites of numerous other receptors, indicating high selectivity for its allosteric target. nih.govnih.govx-mol.comacs.org

Systematic Modification of the Polar Head Group

The N-(4-methoxyphenyl) moiety constitutes the polar "head" of the molecule, and modifications to this region are critical for modulating potency and selectivity. SAR studies have shown that the nature, position, and number of substituents on the phenyl ring significantly influence biological activity.

In the development of serotonin receptor PAMs, the structure of the polar head (PH) was found to be a key determinant of selectivity between the 5-HT2A and 5-HT2C receptors. nih.gov The research indicated that the 5-HT2A receptor is more sensitive to the length and volume of the polar head group than the 5-HT2C receptor. nih.gov For example, introducing longer polar head groups, such as methyl threonine, resulted in a loss of 5-HT2AR PAM activity while retaining 5-HT2CR PAM activity. nih.gov

Furthermore, a quantitative structure-activity relationship (QSAR) study on a series of 18 oleoylamides highlighted the importance of the head group in determining cytotoxic potency and tumor-cell selectivity. iiarjournals.orgiiarjournals.org The study found that analogues with different substitutions on the phenyl ring had vastly different activities. Notably, the compound (Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide, which features a catechol group on its head, exhibited the highest tumor selectivity among the tested compounds. iiarjournals.org This underscores the principle that modifying the electronic properties and hydrogen-bonding capabilities of the phenyl head group is a viable strategy for enhancing specific biological activities.

Alterations to the Lipophilic Tail and Amide Linker

The long, unsaturated oleoyl chain forms the lipophilic "tail" of the molecule and also plays a crucial role in its interaction with biological targets. Research on primary fatty acid amides has shown that the chain length, as well as the position and stereochemistry of the double bond, have a significant effect on potency at serotonin receptors. google.com This suggests that modifications to the oleoyl tail, such as altering its length, saturation level, or the geometry of the double bond, are important design considerations for optimizing potency.

In addition to the tail, the amide bond that links the head and tail is a key structural feature that can be modified. The use of amide bond bioisosteres—chemical groups that can replace the amide linkage while retaining or improving biological activity—is a common strategy in medicinal chemistry. Designing bioisosteres, such as replacing the amide with a urea, carbamate, or other functionalities, can alter the molecule's hydrogen-bonding capacity, metabolic stability, and conformational flexibility, thereby fine-tuning its potency and pharmacokinetic properties. pitt.edu

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Computational methods, particularly QSAR, provide a rational framework for designing novel analogues. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with potency or selectivity, these models can predict the activity of untested molecules, thereby guiding synthetic efforts toward more promising candidates.

A QSAR analysis of oleoylamide cytotoxicity successfully identified several descriptors that correlated with tumor-selective activity. iiarjournals.org For instance, properties like the molecular dipole moment (AM1_dipole, MNDO_dipole) and the octanol/water partition coefficient (logP(o/w)) were found to have a significant correlation with selective cytotoxicity against tumor cells versus normal cells. iiarjournals.org Such models allow medicinal chemists to prioritize the synthesis of analogues that possess the optimal electronic and physicochemical properties predicted to lead to enhanced potency and selectivity.

Considerations for Future Research and Therapeutic Potential

Elucidation of Remaining Mechanistic Complexities

While the biological activity of oleamide (B13806) and its derivatives is recognized, the precise mechanisms of action, particularly for analogues like N-(4-methoxyphenyl)oleamide, are not fully elucidated. ontosight.ai Oleamide itself is known to interact with a variety of neurotransmitter systems, including the cannabinoid, serotonin (B10506), and GABAergic systems, often in a complex and indirect manner. wikipedia.orgresearchgate.net A key area for future research is to determine how the addition of the 4-methoxyphenyl (B3050149) group to the oleamide scaffold alters these interactions.

The biological effects of N-(4-methoxyphenyl)oleamide are likely mediated through specific cellular targets such as receptors or enzymes, but these interactions require more detailed investigation. ontosight.ai It is known to be an inhibitor of the cannabinoid receptor 1 (CB1), but its full receptor profile remains to be established. idrblab.netidrblab.net Research indicates that oleamide can act as a positive allosteric modulator at serotonin 5-HT2A and 5-HT2C receptors and an inhibitor at the 5-HT7 receptor. wikipedia.org The extent to which N-(4-methoxyphenyl)oleamide shares or diverges from this activity is a critical unanswered question. The methoxy (B1213986) group on the phenyl ring may contribute to binding affinity and specificity, but the exact pathways influenced by this structural feature are yet to be mapped. Future studies should focus on comprehensive receptor screening and downstream signaling pathway analysis to clarify its molecular interactions and functional consequences.

Exploration of Novel Therapeutic Targets and Indications (Preclinical)

Preclinical research has positioned N-(4-methoxyphenyl)oleamide and related compounds as promising candidates for several therapeutic applications. Initial studies have centered on its potential as a regulator of food intake and body weight, suggesting a possible role in treating obesity and related metabolic disorders. bch.rolew.ro This is supported by broader research into oleamide analogues for satiety control. bch.ro

Beyond metabolic conditions, the known bioactivities of oleamides suggest other potential indications for N-(4-methoxyphenyl)oleamide. These include:

Neurological and Mood Disorders: Oleamide is recognized for its sleep-inducing properties and potential efficacy in treating mood disorders. ontosight.aiiiarjournals.orgwikipedia.org The interaction of oleamides with the serotonergic system further supports their investigation for anxiety and depression. researchgate.netnih.gov

Pain and Inflammation: Related fatty acid amides are known to possess analgesic and anti-inflammatory properties. ontosight.aiupb.ro The inhibitory effect of N-(4-methoxyphenyl)oleamide on the CB1 receptor, a key target in pain pathways, makes this a logical area for exploration. idrblab.netnih.gov

Neuroinflammation: Oleamide has been shown to suppress the expression of inflammatory mediators in microglial cells, suggesting a potential role in mitigating neuroinflammatory processes associated with neurodegenerative diseases. science.gov

The table below summarizes key preclinical findings for oleamide analogues, highlighting the potential therapeutic avenues for N-(4-methoxyphenyl)oleamide.

| Potential Indication | Key Preclinical Findings for Oleamide Analogues | Supporting Rationale for N-(4-methoxyphenyl)oleamide |

|---|---|---|

| Obesity / Metabolic Disorders | Synthesized for satiety control; shown to influence body weight and food intake in animal models. bch.robch.ro | Specifically synthesized and evaluated for anti-obesity effects. lew.ro |

| Sleep Disorders | Oleamide accumulates during sleep deprivation and induces sleep. iiarjournals.orgwikipedia.org | Structural analogue of a known sleep-inducing agent. ontosight.ai |

| Pain (Analgesia) | Some oleamide-related compounds exhibit analgesic properties. ontosight.ai The endocannabinoid system, a target for oleamides, is crucial in pain modulation. nih.gov | Identified as a CB1 receptor inhibitor, a key target in pain signaling. idrblab.netidrblab.net |

| Anxiety | Oleamide has demonstrated anxiolytic effects in animal models without significantly impacting motor function. researchgate.net | Interaction with serotonin and cannabinoid systems, which are implicated in anxiety. wikipedia.orgresearchgate.net |

| Neuroinflammation | Oleamide suppresses lipopolysaccharide-induced expression of inflammatory markers (iNOS, COX-2) in microglia. science.gov | Potential to modulate neuroinflammatory pathways relevant to neurodegenerative diseases. |

Advanced Drug Design Strategies and Analogue Development

The development of N-(4-methoxyphenyl)oleamide is part of a broader strategy in medicinal chemistry focused on synthesizing libraries of oleamide analogues to identify compounds with enhanced potency, selectivity, and favorable physicochemical properties. bch.rolew.robch.ro This approach allows for systematic exploration of the structure-activity relationship (SAR), providing insights into how specific chemical modifications influence biological activity.

Key strategies in the design of oleamide analogues include:

Modification of the Amide Headgroup: The primary point of variation involves replacing the ethanolamine (B43304) group of oleoylethanolamide or the simple amide of oleamide with different amine-containing fragments. bch.robch.ro The introduction of the 4-methoxyphenylethyl group in N-(4-methoxyphenyl)oleamide is a prime example, intended to explore new interactions with biological targets. upb.ro

Systematic Structural Variation: Researchers have synthesized numerous analogues by incorporating moieties such as phenylalaninol, naphthylamine, and cyclohexylamine (B46788) to probe the structural requirements for activity. bch.roresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR studies have been performed on series of oleoylamides to correlate physicochemical parameters with biological activities like cytotoxicity and tumor selectivity. iiarjournals.orgiiarjournals.org For instance, analysis of 18 different oleoylamides revealed that compounds featuring a catechol group or a (2-pyridyl)amino group exhibited high tumor selectivity. iiarjournals.org

The table below presents a selection of oleamide analogues and the rationale behind their design, illustrating the strategies used in this field.

| Compound/Analogue Class | Structural Modification | Design Rationale / Observed Effect |

|---|---|---|

| N-(4-methoxyphenyl)oleamide | Addition of a 4-methoxyphenylethyl group to the amide nitrogen. upb.ro | To find useful properties by introducing new fragments; investigated for anti-obesity effects. lew.roupb.ro |

| (Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]-9-octadecenamide | Features a catechol (3,4-dihydroxyphenyl) group. iiarjournals.org | Exhibited the highest tumor selectivity among 18 analogues tested. iiarjournals.orgiiarjournals.org |

| N-cyclohexyloleamide | Incorporation of a cyclohexyl group. bch.robch.ro | Part of a library created to study the influence of different amine moieties on food-intake regulation. bch.robch.ro |

| Oleyl propanolamide | Exclusion of a hydroxyl group compared to more complex analogues. nih.gov | Potentiated 5-HT-evoked Ca2+ release, acting as a 5-HT2CR positive allosteric modulator (PAM). nih.gov |